3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate
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Overview
Description
3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzofuran derivatives. . This particular compound is characterized by its unique structure, which includes a benzofuran core, a phenylmethylene group, and a 4-methylbenzenesulfonate ester.
Preparation Methods
The synthesis of 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where benzofuran aldehyde is reacted with a suitable methylene compound in the presence of a base . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate ester group, using nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in cytotoxic effects on cancer cells . Additionally, the phenylmethylene group may enhance the compound’s binding affinity to its targets, further contributing to its biological activity.
Comparison with Similar Compounds
3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate can be compared with other benzofuran derivatives, such as:
2-Benzofurancarboxylic acid derivatives: These compounds also exhibit cytotoxic and antitumor activities but differ in their structural features and specific biological targets.
Benzothiophene derivatives: Similar to benzofurans, these compounds have a sulfur atom in place of the oxygen atom in the furan ring and are known for their anticancer properties.
Benzoxazinone derivatives: These compounds contain an additional nitrogen atom in the ring structure and are used in various medicinal applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H16O5S |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H16O5S/c1-15-7-10-18(11-8-15)28(24,25)27-17-9-12-19-20(14-17)26-21(22(19)23)13-16-5-3-2-4-6-16/h2-14H,1H3/b21-13- |
InChI Key |
IQJCDQFMRYIYMS-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4)O3 |
Origin of Product |
United States |
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